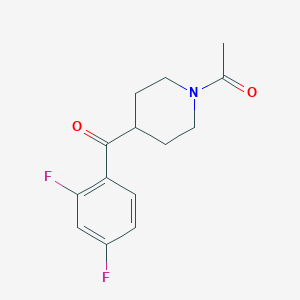

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of novel piperidine derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives were synthesized. These compounds were characterized using various analytical techniques such as 1H NMR, IR, mass spectral, and elemental analysis. The synthesis process aimed to explore the antileukemic activity of these compounds against human leukemic cell lines .

Molecular Structure Analysis

The structural analysis of piperidine derivatives is crucial for understanding their biological activity. In the second study, the molecular structure of a novel bioactive heterocycle, specifically (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was characterized. Techniques such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies were employed. The compound was found to crystallize in the monoclinic crystal system with the space group P21/c. The conformation of the piperidine and morpholine rings, as well as the planarity of the benzisoxazole ring, were determined, providing insights into the compound's stability and potential interactions .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by their molecular structure. Although the provided papers do not detail specific chemical reactions involving 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone, they do provide insights into the reactivity of similar compounds. For instance, the presence of electron-withdrawing halogen substituents in the compounds studied in the first paper suggests that such modifications can significantly affect the compounds' antiproliferative activity . This information can be extrapolated to hypothesize about the reactivity of 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and can influence their biological activity. The first paper reports on the antiproliferative activity of the synthesized compounds, with IC50 values ranging from 1.6 to 8.0 µM, indicating their potential as antileukemic agents. The electron-withdrawing halogen substituents were found to enhance the in vitro potency against human leukemia cells . The second paper discusses the stability of the molecule, which is attributed to inter and intra-molecular hydrogen bonds of the type C—H…O and C—H…N. The Hirshfeld surface analysis further elucidates the intermolecular interactions present in the solid state of the crystal .

Applications De Recherche Scientifique

Application in Antimalarial Research

- Summary of the Application: This compound has been evaluated for its antiplasmodial activity against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of Plasmodium falciparum .

- Methods of Application or Experimental Procedures: The antiplasmodial activity was determined by in vitro parasite growth inhibition. A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC50 and IC90 values of active compounds by the parasite lactate dehydrogenase assay .

- Results or Outcomes: The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182) .

Use as a Chemical Reagent

- Summary of the Application: “1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone” is used as a chemical reagent in the synthesis of antiproliferative agents as well as for piperidines displaying 5-HT2 antagonist activity .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the specific details are not provided in the source .

- Results or Outcomes: The outcomes would also depend on the specific synthesis pathway and the desired end product .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinse thoroughly with water .

Propriétés

IUPAC Name |

1-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO2/c1-9(18)17-6-4-10(5-7-17)14(19)12-3-2-11(15)8-13(12)16/h2-3,8,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPWQEIGJWVJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372387 | |

| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone | |

CAS RN |

84162-82-3 | |

| Record name | 4-(2',4'-Difluorobenzoyl)-1-acetylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84162-82-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

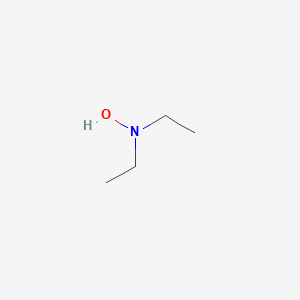

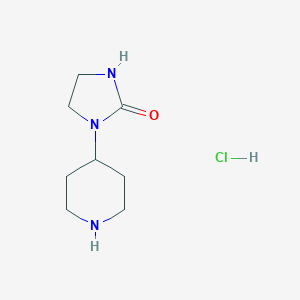

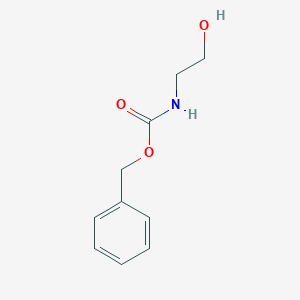

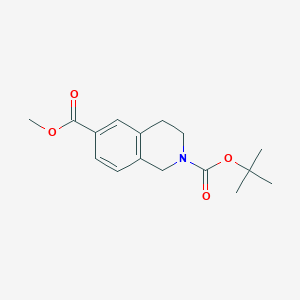

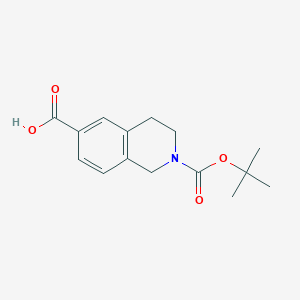

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B104603.png)